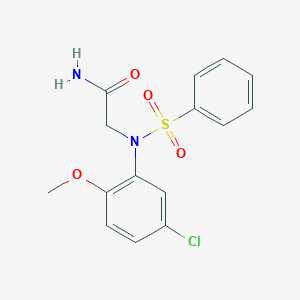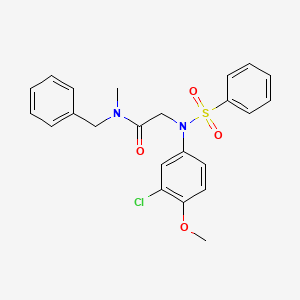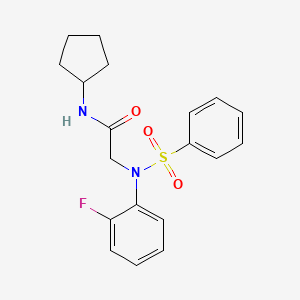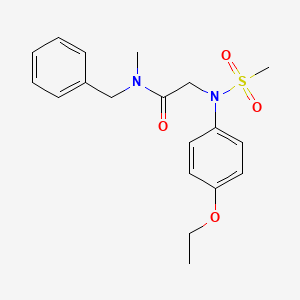
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as BEMG, is a chemical compound that has been widely studied for its potential therapeutic applications. BEMG belongs to the class of glycine receptor antagonists, which are known to have important roles in the regulation of neuronal activity.
Mechanism of Action
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The glycine receptor is involved in the regulation of neuronal activity, and its dysfunction has been implicated in various neurological disorders. This compound binds to the glycine receptor and prevents the binding of glycine, which is an endogenous agonist. This results in the inhibition of neuronal activity, which is thought to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of glutamate release, the modulation of GABAergic transmission, and the reduction of neuronal excitability. This compound has also been shown to have anti-inflammatory effects, which suggest that it could be a potential treatment for inflammatory disorders.
Advantages and Limitations for Lab Experiments
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, such as its high potency and selectivity for the glycine receptor, which allows for precise manipulation of neuronal activity. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can limit its use in some experimental setups.
Future Directions
There are several future directions for research on N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, such as the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential side effects and safety concerns. Finally, the development of more efficient synthesis methods and purification techniques could improve the availability and affordability of this compound for research and clinical use.
In conclusion, this compound is a promising compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for further research and development. However, further studies are needed to fully understand its therapeutic potential and to identify any potential safety concerns.
Scientific Research Applications
N~1~-benzyl-N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, chronic pain, and anxiety. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, which suggest that it could be a promising candidate for the treatment of epilepsy in humans. This compound has also been shown to have analgesic effects in animal models of chronic pain, and it has been suggested that it could be a potential alternative to opioid-based painkillers. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety, which suggest that it could be a potential treatment for anxiety disorders.
properties
IUPAC Name |
N-benzyl-2-(4-ethoxy-N-methylsulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-18-12-10-17(11-13-18)21(26(3,23)24)15-19(22)20(2)14-16-8-6-5-7-9-16/h5-13H,4,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAPKTOZXOULCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



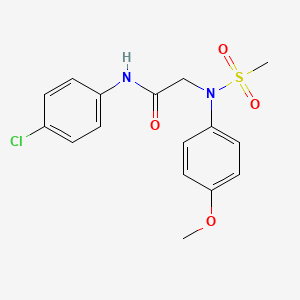
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3454371.png)

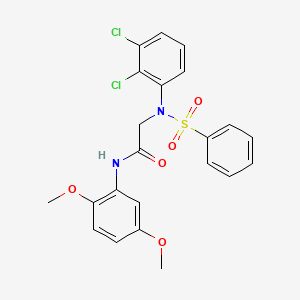
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3454390.png)

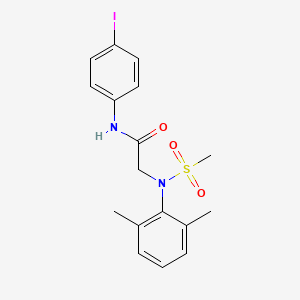
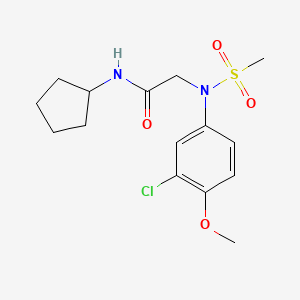
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3454418.png)


